1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid
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Overview
Description
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which can then be cyclized in acidic media to yield the desired isoquinoline derivative . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the carboxylic acid group can facilitate binding to active sites, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with similar aromatic properties but lacking the carboxylic acid group.
Quinoline: Another heterocyclic compound with a similar structure but different reactivity due to the position of the nitrogen atom.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is unique due to the presence of the carboxylic acid group at the 6-position, which can significantly influence its chemical reactivity and potential applications. This functional group allows for a wider range of chemical modifications and interactions compared to its analogs.
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKDCNNTMDWNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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